Cas no 2137911-41-0 (1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one)

1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one is a synthetic organic compound featuring a piperidine core substituted with an azetidin-3-yloxy group and a 2,3-dimethylbutanoyl moiety. Its unique structure combines a rigid heterocyclic framework with a branched aliphatic ketone, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound's modular design allows for further functionalization, enabling applications in the development of biologically active molecules. Its stability and well-defined reactivity profile make it suitable for use in selective synthetic transformations. Researchers value this compound for its potential in designing novel pharmacophores, particularly in targeting central nervous system (CNS) and enzyme modulation studies.
1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one structure
2137911-41-0 structure
Product name:1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one
CAS No:2137911-41-0
MF:C14H26N2O2
MW:254.368443965912
CID:5821893
PubChem ID:165457535

1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2137911-41-0
    • 1-[4-(azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one
    • EN300-712549
    • 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one
    • Inchi: 1S/C14H26N2O2/c1-10(2)11(3)14(17)16-6-4-12(5-7-16)18-13-8-15-9-13/h10-13,15H,4-9H2,1-3H3
    • InChI Key: HAKJLQVRDVRJBG-UHFFFAOYSA-N
    • SMILES: O(C1CNC1)C1CCN(C(C(C)C(C)C)=O)CC1

Computed Properties

  • Exact Mass: 254.199428076g/mol
  • Monoisotopic Mass: 254.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 1.4

1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-712549-1.0g
1-[4-(azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one
2137911-41-0
1g
$0.0 2023-06-06

1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one Related Literature

Additional information on 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one

Introduction to 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one (CAS No. 2137911-41-0)

1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With a Chemical Abstracts Service (CAS) number of 2137911-41-0, this molecule represents a confluence of piperidine and azetidine moieties, which are frequently incorporated into drug candidates to modulate various biological pathways. The presence of the azetidin-3-yloxy substituent and the dimethylbutan-1-one backbone suggests a potential for diverse interactions with biological targets, making it a subject of interest for medicinal chemists exploring novel therapeutic agents.

The compound's structure is characterized by a piperidinyl ring linked to an azetidinyl oxygenated side chain, which is further connected to a branched aliphatic chain. This configuration introduces multiple potential sites for hydrogen bonding, hydrophobic interactions, and other non-covalent bindings, which are critical for drug-receptor interactions. The 2,3-dimethylbutan-1-one moiety adds bulkiness to the molecule, which can influence its solubility and metabolic stability—factors that are often optimized during drug development.

In recent years, there has been growing interest in heterocyclic compounds containing nitrogen atoms due to their prevalence in bioactive natural products and synthetic drugs. The azetidine ring, in particular, has been explored as a scaffold in the design of antimicrobial, antiviral, and anticancer agents. Its three-membered structure imposes ring strain, which can enhance reactivity and binding affinity. When combined with the rigid piperidine ring, the resulting compound may exhibit enhanced selectivity for certain biological targets.

One of the most compelling aspects of 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one is its potential as a lead compound for further derivatization. By modifying functional groups or introducing additional substituents, researchers can fine-tune its pharmacological properties. For instance, the oxygen atom in the azetidinyl side chain could be further functionalized to introduce additional binding pockets or alter electronic properties. Similarly, the dimethylbutan-1-one group could be replaced or modified to enhance solubility or bioavailability.

Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Molecular docking studies have shown that derivatives of this class can interact with various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. For example, computational models suggest that modifications to the azetidin-3-yloxy group could enhance binding to certain kinases or proteases. These predictions provide a strong rationale for experimental synthesis and biological evaluation.

The synthesis of 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one presents an interesting challenge due to the need for precise regioselective functionalization of both heterocyclic rings. Traditional methods involving nucleophilic substitution or condensation reactions have been employed to construct this framework. However, modern synthetic strategies such as transition-metal-catalyzed cross-coupling reactions offer more efficient pathways to complex molecules like this one. These methods not only improve yield but also allow for greater control over stereochemistry—a critical factor in drug design.

In terms of potential applications, this compound has been hypothesized to exhibit activity against diseases where modulation of protein-protein interactions is key. For instance, its structural features might make it effective in inhibiting enzymes involved in signal transduction pathways relevant to cancer progression or neurodegenerative diseases. Additionally, its ability to cross the blood-brain barrier has been suggested by some preliminary studies on related compounds with similar scaffolds.

The pharmacokinetic profile of 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one is another area of active investigation. Factors such as metabolic stability, distribution across tissues, and excretion routes will determine its suitability as a drug candidate. Advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to study its degradation pathways and interactions with metabolizing enzymes such as cytochrome P450 (CYP450).

Collaborative efforts between academic researchers and pharmaceutical companies have accelerated the development pipeline for novel heterocyclic compounds like this one. High-throughput screening (HTS) platforms have been used to rapidly assess large libraries of such molecules for initial biological activity against disease targets. Hits from these screens are then subjected to structure-based drug design (SBDD) approaches using crystallographic data or computational models to guide optimization efforts.

The future direction of research on 1-[4-(Azetidin-3-yloxy)piperidin-1-yl]-2,3-dimethylbutan-1-one will likely involve exploring its derivatives through combinatorial chemistry or library synthesis techniques. These approaches allow for rapid generation of diverse analogs that can be screened simultaneously for improved potency or selectivity. Furthermore, advances in green chemistry principles may enable more sustainable synthetic routes—reducing waste and energy consumption while maintaining high yields.

In conclusion, 1-[4-(Azetidin-3-yloxy)piperidin-1 -yl]-2 , 3 -dimethylbutan - 1 -one (CAS No . 21379 11 -41 -0) represents an intriguing molecule with potential therapeutic applications across multiple disease areas . Its unique structural features , coupled with recent advances in synthetic methodologies and computational biology , position it as a promising candidate for further exploration . As research continues , it is likely that new insights into its pharmacological properties will emerge , paving the way for innovative treatments based on this scaffold . p >

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